N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,4-benzodioxin scaffold fused to a thiazol-5-ylmethyl moiety via an acetamide linker. The molecule combines a 2,3-dihydro-1,4-benzodioxin ring (a bicyclic ether system) with a 4,5-dihydro-1,3-thiazole ring containing a sulfhydryl (-SH) group at position 2 and a ketone at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c16-11(6-10-12(17)15-13(20)21-10)14-7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5,10H,3-4,6H2,(H,14,16)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRGUCEHSHFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxin ring followed by the introduction of the thiazole moiety. Key steps may involve:
- Cyclization reactions to form the benzodioxin ring.
- Thiolation and subsequent cyclization to form the thiazole ring.
- Coupling reactions to link the two moieties together.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of benzodioxane, including this compound, exhibit notable anti-inflammatory effects. For instance, studies have demonstrated that modifications at specific positions on the benzodioxane structure can enhance anti-inflammatory activity through inhibition of the p38 MAPK pathway, which is crucial in inflammatory responses .
Anticancer Potential
The compound has shown promise in anticancer research. It has been synthesized as part of a library of compounds aimed at targeting metastatic castration-resistant prostate cancer (MCRPC). In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways involved in cancer progression .
Synthesis of Analogues
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has been part of broader efforts to create a library of related compounds for biological screening. These analogues are evaluated for their pharmacological properties and potential therapeutic uses .
Mechanistic Studies
Mechanistic studies are essential for understanding how this compound interacts with biological targets. Research has focused on elucidating the pathways affected by the compound, particularly in relation to inflammatory cytokine production and cancer cell survival mechanisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and thiazole rings could facilitate binding to specific sites, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Key Observations :
- In contrast, the triazole derivative () introduces a pyridyl group, which may improve solubility and metal coordination .
- The pyrimidoindole analogue () replaces the thiazole with a bulkier fused heterocycle, likely reducing solubility but increasing lipophilicity and membrane permeability .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn from analogues:
- The thiol group in the target compound may lower solubility in aqueous media compared to the triazole derivative (), which lacks -SH but includes a polar pyridine ring.
Research Findings and Challenges
- Synthetic Accessibility : The benzodioxin-thiazole scaffold may face challenges in regioselective sulfhydryl group incorporation, unlike the triazole derivative (), which benefits from established "click chemistry" routes.
- Crystallographic Analysis : highlights the use of SHELX software for small-molecule refinement, suggesting that the target compound’s crystal structure (if resolved) would rely on similar methodologies to analyze hydrogen-bonding networks .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its enzyme inhibition potential and anticancer properties.
1. Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole derivatives. The synthesis typically involves:
- Formation of Benzodioxane Derivatives : Starting from gallic acid, various benzodioxane derivatives are synthesized through Fischer esterification followed by cyclization reactions.
- Thiazole Integration : The thiazole moiety is introduced through nucleophilic substitution reactions involving thiol compounds.
The final product is characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm the structural integrity and purity of the compound .
2.1 Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities:
| Enzyme | Inhibition Activity |
|---|---|
| α-glucosidase | Substantial inhibition |
| Acetylcholinesterase (AChE) | Weak inhibition |
Molecular docking studies support these findings by demonstrating favorable binding interactions between the compound and the active sites of these enzymes .
2.2 Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Mechanism of Action : The benzodioxane and thiazole moieties contribute to the compound's ability to induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives based on this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
3. Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the benzodioxane ring has been linked to antioxidant effects that protect against oxidative stress in cells .
4. Conclusion
This compound represents a promising candidate for further pharmacological studies due to its multifaceted biological activities. Its synthesis from readily available precursors and its potential therapeutic applications warrant continued research.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetic acid + 6-amino-2,3-dihydro-1,4-benzodioxine | 78% yield (predicted) |
| Basic Hydrolysis | 2M NaOH, 80°C | Sodium salt of acetic acid derivative + free amine | Requires pH control |
Key Findings :
-
Hydrolysis rates depend on steric effects from the benzodioxin ring and electronic stabilization of the intermediate tetrahedral species.
-
The thiazole ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure .
Oxidation Reactions
The mercapto (-SH) group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction intensity.
Key Findings :
-
Disulfide formation is reversible under reducing conditions (e.g., dithiothreitol) .
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Over-oxidation to sulfonic acids irreversibly deactivates the thiol’s nucleophilic properties .
Nucleophilic Substitution
The thiazole ring participates in electrophilic aromatic substitution, particularly at the sulfur-adjacent position.
Key Findings :
-
Bromination occurs preferentially at the electron-deficient C5 position of the thiazole ring .
-
Nitration requires elevated temperatures (>50°C) due to the deactivating effect of the oxo group.
Complexation with Metal Ions
The mercapto group acts as a ligand for transition metals, forming stable complexes.
| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Fe³⁺ | pH 5–6, aqueous ethanol | Octahedral Fe(SR)₆³⁻ | 12.3 ± 0.2 |
| Cu²⁺ | RT, methanol | Square-planar [Cu(SR)₂] | 8.9 ± 0.1 |
Key Findings :
-
Iron complexes exhibit higher stability than copper analogs due to stronger Lewis acidity.
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Complexation reduces the compound’s solubility in polar solvents .
Photodegradation
UV irradiation induces cleavage of the thiazole ring and acetamide bond.
| Conditions | Degradation Products | Half-Life |
|---|---|---|
| UV-C (254 nm), aerobic | Benzodioxin-6-amine + CO₂ + thiol fragments | 2.1 hours |
| UV-A (365 nm), anaerobic | Stable radical intermediates | >24 hours |
Key Findings :
-
Aerobic photodegradation follows first-order kinetics with an activation energy of 45 kJ/mol .
-
Radical scavengers (e.g., ascorbic acid) inhibit degradation under anaerobic conditions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by rapid decomposition.
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 200–250 | 15 | CO₂, NH₃ |
| 250–400 | 60 | Benzodioxin fragments, H₂S |
Key Findings :
Q & A
Q. How can researchers optimize the synthetic route for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide to improve yield and purity?
Methodological Answer:
- Step 1 : Start with the core benzodioxin and thiazolidinone precursors. Use mercaptoacetic acid as a key reagent for thiazole ring formation, as demonstrated in analogous syntheses of thiazole derivatives .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst presence). For example, DMF with ZnCl₂ as a catalyst under reflux improves cyclization efficiency .
- Step 3 : Employ HPLC or LC-MS to monitor intermediate purity. Adjust stoichiometry of reactants (e.g., excess mercaptoacetic acid) to drive the reaction to completion.
- Step 4 : Purify via recrystallization (e.g., DMF/ice-water system) to remove unreacted starting materials and byproducts.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and confirming its identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm benzodioxin aromatic protons (δ 6.5–7.5 ppm) and thiazolidinone carbonyl groups (δ 170–180 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to match the theoretical molecular weight (C₁₃H₁₂N₂O₄S₂ = 324.3 g/mol).
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s thiazole and benzodioxin moieties?
Methodological Answer:
- Analog Synthesis : Modify the thiazole ring (e.g., replace mercapto group with methylthio) or benzodioxin substituents (e.g., halogenation) to test functional group contributions .
- In Vitro Assays : Screen analogs against target enzymes (e.g., antimicrobial activity via bacterial growth inhibition assays) to correlate structural changes with potency .
- Computational Docking : Use software like AutoDock Vina to model interactions between the compound’s moieties and active sites (e.g., bacterial dihydrofolate reductase).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and empirical data for this compound’s mechanism of action?
Methodological Answer:
- Orthogonal Validation : Combine molecular dynamics simulations with kinetic studies (e.g., surface plasmon resonance) to assess binding affinity discrepancies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to validate or refute docking-predicted binding modes.
- Site-Directed Mutagenesis : If targeting an enzyme, mutate predicted binding residues and measure activity changes to confirm mechanistic hypotheses .
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity while minimizing confounding variables?
Methodological Answer:
- Animal Model Selection : Use genetically homogeneous rodent strains (e.g., Sprague-Dawley rats) to reduce inter-subject variability.
- Dose Escalation : Administer incremental doses (e.g., 10–100 mg/kg) to establish a toxicity profile (LD₅₀) and therapeutic window.
- Analytical Methods : Apply LC-MS/MS to measure plasma concentrations and metabolite identification. Track organ-specific toxicity via histopathology .
- Control Groups : Include vehicle-only and positive control (e.g., a known hepatotoxin) to distinguish compound-specific effects from background noise.
Q. What methodologies are recommended for investigating the compound’s stability under physiological conditions (e.g., pH, temperature)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor hydrolytic degradation (e.g., cleavage of the acetamide bond) using UV-Vis spectroscopy.
- Cyclic Voltammetry : Assess redox stability, particularly for the thiol group, which may oxidize to disulfides in vivo .
Q. How can researchers integrate findings about this compound into broader theoretical frameworks (e.g., enzyme inhibition or oxidative stress pathways)?
Methodological Answer:
- Systems Biology Approaches : Use pathway enrichment analysis (e.g., KEGG, Reactome) to map the compound’s targets onto metabolic or signaling networks .
- Multi-Omics Integration : Corrogate transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify downstream effects of enzyme inhibition.
- Theoretical Modeling : Develop kinetic models (e.g., Michaelis-Menten with noncompetitive inhibition) to predict dose-response relationships in complex biological systems .
Data Analysis and Interpretation
Q. How should researchers address conflicting data regarding the compound’s bioavailability in different experimental models?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., Caco-2 permeability assays vs. in vivo absorption) using statistical tools (e.g., ANOVA with post-hoc tests).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption differences across species or tissues to identify interspecies scaling factors .
- Cross-Validation : Repeat key experiments in parallel (e.g., same batch of compound, identical protocols) to isolate methodological vs. biological variability .
Q. What statistical approaches are robust for analyzing dose-dependent responses in high-throughput screening assays?
Methodological Answer:
- Four-Parameter Logistic (4PL) Regression : Fit dose-response curves to calculate IC₅₀/EC₅₀ values and assess Hill slopes for cooperativity.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics to account for assay variability.
- Z’-Factor Analysis : Validate assay quality (Z’ > 0.5 indicates suitability for high-throughput use) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
